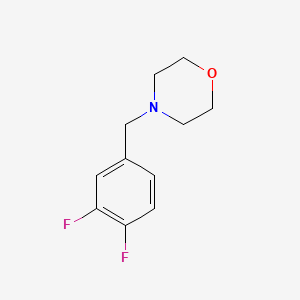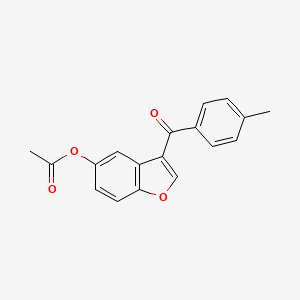![molecular formula C15H11ClF3NO B5867487 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as CFTR modulator, is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by binding to the this compound protein and either opening or closing the channel through which ions pass. This improves the function of the protein, allowing for better regulation of salt and water movement in and out of cells. This compound modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers.
Biochemical and Physiological Effects:
This compound modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They have also been shown to improve intestinal function and reduce the risk of intestinal blockages in these patients.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have several advantages for use in lab experiments, including their high specificity and potency, and their ability to target specific mutations in the this compound gene. However, they also have some limitations, including their high cost and the need for specialized equipment and expertise to conduct experiments using these compounds.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new targets for the treatment of cystic fibrosis, and the exploration of the potential use of this compound modulators in other diseases. Additionally, there is a need for more research on the long-term effects of this compound modulators, as well as their potential use in combination with other therapies for the treatment of cystic fibrosis.
Conclusion:
In conclusion, this compound modulators are a promising class of compounds that have the potential to improve the lives of patients with cystic fibrosis. They work by correcting the function of the defective this compound protein, improving the regulation of salt and water movement in and out of cells. While there are some limitations to their use in lab experiments, there are several future directions for research on these compounds, including the development of new and improved compounds, the identification of new targets for the treatment of cystic fibrosis, and the exploration of their potential use in other diseases.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators involves several steps, including the preparation of intermediates, coupling reactions, and purification. The synthesis of this compound is typically carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with 2-methylbenzoyl chloride in the presence of a palladium catalyst and a base.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been extensively studied for their potential use in the treatment of cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which encodes a protein that regulates the movement of salt and water in and out of cells. This compound modulators work by correcting the function of the defective this compound protein, thereby improving the symptoms of cystic fibrosis.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDMFKHGGEXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)


![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)



![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
